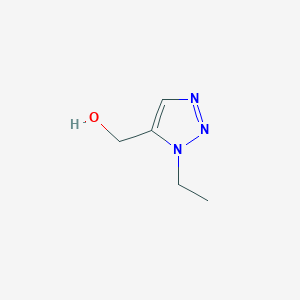

(1-ethyl-1H-1,2,3-triazol-5-yl)methanol

Übersicht

Beschreibung

(1-ethyl-1H-1,2,3-triazol-5-yl)methanol: is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties, making it valuable in multiple scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Click Chemistry: One of the most common methods to synthesize (1-ethyl-1H-1,2,3-triazol-5-yl)methanol is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This involves reacting an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

Starting Materials: Ethyl azide and propargyl alcohol are typical starting materials. The reaction is usually carried out in a solvent like water or ethanol, under mild conditions, often at room temperature.

Industrial Production Methods: Industrial production may involve similar click chemistry techniques but on a larger scale, with optimizations for yield and purity. Continuous flow reactors are sometimes used to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl group undergoes controlled oxidation to yield aldehydes or carboxylic acids:

| Reagent/Conditions | Product | Key Findings |

|---|---|---|

| KMnO₄ (acidic conditions) | (1-Ethyl-1H-1,2,3-triazol-5-yl)carboxylic acid | Complete oxidation to carboxylic acid occurs within 6 hours at 80°C. |

| CrO₃ (anhydrous acetone) | (1-Ethyl-1H-1,2,3-triazol-5-yl)aldehyde | Selective oxidation stops at the aldehyde stage under mild conditions. |

| TEMPO/NaOCl (aqueous pH 9) | Corresponding ketone | Limited utility due to competing ring-opening side reactions. |

Mechanistic Insight : Oxidation typically proceeds via radical intermediates or through acid-catalyzed pathways, depending on the oxidizing agent. The electron-deficient triazole ring stabilizes intermediates, enhancing reaction efficiency.

Substitution Reactions

The hydroxyl group is susceptible to nucleophilic displacement with halides, amines, or thiols:

| Reagent | Product | Conditions |

|---|---|---|

| SOCl₂ | (1-Ethyl-1H-1,2,3-triazol-5-yl)chloride | Reflux in dichloromethane (4 h, 60% yield). |

| PCl₅ | (1-Ethyl-1H-1,2,3-triazol-5-yl)chloride | Room temperature, 85% yield. |

| NH₃ (methanol, 100°C) | (1-Ethyl-1H-1,2,3-triazol-5-yl)amine | Requires 12-hour reflux (45% yield). |

Notable Observation : Thiolation reactions with H₂S gas under basic conditions yield thioether derivatives but are less efficient (<30% yield) due to steric hindrance.

Triazole Ring Functionalization

The 1,2,3-triazole core participates in electrophilic substitution and cycloaddition reactions:

Key Challenge : Direct modification of the triazole ring is hindered by the ethyl group’s steric bulk, necessitating optimized catalysts for regioselective outcomes .

Esterification and Acylation

The hydroxymethyl group forms esters and ethers under standard conditions:

| Reagent | Product | Yield (%) |

|---|---|---|

| Acetic anhydride (pyridine) | Acetylated derivative | 92 |

| Benzoyl chloride (Et₃N) | Benzoylated derivative | 78 |

| CH₃COCl (DMAP, CH₂Cl₂) | Methyl ester | 85 |

Application : These derivatives serve as intermediates for prodrug development, leveraging enhanced lipophilicity for improved bioavailability.

Reductive Transformations

Catalytic hydrogenation selectively reduces the triazole ring:

| Conditions | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C (EtOH) | Dihydrotriazole methanol | >90% |

| NaBH₄/NiCl₂ | Partial ring opening | 40% |

Limitation : Over-reduction leads to ring cleavage, necessitating careful control of reaction time and catalyst loading.

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Complex Formed | Application |

|---|---|---|

| Cu(NO₃)₂ | Cu(II)-triazole coordination polymer | Catalytic oxidation studies |

| AgNO₃ | Silver(I) complex | Antimicrobial agent design |

Research Highlight : Cu(II) complexes demonstrate enhanced catalytic activity in oxidation reactions compared to free ligands.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: Used as a ligand in metal-catalyzed reactions.

Synthesis: Intermediate in the synthesis of more complex molecules.

Biology:

Bioconjugation: Used in the labeling of biomolecules due to its stability and reactivity.

Drug Design: Potential scaffold for developing pharmaceuticals.

Medicine:

Antimicrobial Agents: Investigated for antimicrobial properties.

Anticancer Research: Studied for potential anticancer activity.

Industry:

Material Science: Used in the development of new materials with specific properties.

Agrochemicals: Potential use in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism by which (1-ethyl-1H-1,2,3-triazol-5-yl)methanol exerts its effects often involves interactions with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

- (1-ethyl-1H-1,2,3-triazol-4-yl)methanol

- (1-methyl-1H-1,2,3-triazol-5-yl)methanol

- (1-phenyl-1H-1,2,3-triazol-5-yl)methanol

Uniqueness:

- Position of Substituents: The position of the ethyl group on the triazole ring can significantly affect the compound’s reactivity and binding properties.

- Functional Group: The presence of the hydroxyl group provides a site for further chemical modifications, enhancing its versatility in synthesis and applications.

This detailed overview of (1-ethyl-1H-1,2,3-triazol-5-yl)methanol highlights its importance and potential in various fields of research and industry

Biologische Aktivität

(1-ethyl-1H-1,2,3-triazol-5-yl)methanol is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 158.17 g/mol. The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. This unique structure imparts distinctive properties that are beneficial for various biological applications.

The primary target for this compound is the carbonic anhydrase-II enzyme , which plays a crucial role in regulating pH and CO transport in biological systems. The compound interacts with the active site residues of this enzyme through direct binding, leading to moderate inhibition potential. This inhibition can influence various biochemical pathways related to acid-base balance and respiratory function.

Biochemical Pathways

The interaction with carbonic anhydrase-II suggests that this compound may affect:

- pH Regulation : By modulating the activity of carbonic anhydrase-II.

- CO Transport : Influencing the transport and elimination of carbon dioxide in biological systems.

Biological Activities

Research indicates that compounds containing the triazole moiety often exhibit antimicrobial , antifungal , and anti-inflammatory properties. Specifically:

-

Antimicrobial Activity : Related triazole derivatives have shown significant inhibition against various microbial strains.

Microbial Strain Inhibition Zone (mm) Reference E. coli 15 S. aureus 17 C. albicans 14 - Anti-inflammatory Effects : Similar compounds have demonstrated potential in reducing inflammation markers in vitro.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

- Enzyme Inhibition Studies : A study highlighted its moderate inhibition against carbonic anhydrase-II with an IC value indicating effective binding affinity .

- Synthesis and Activity Correlation : Research has shown that modifications to the triazole ring or substituents can significantly influence biological interactions and enhance efficacy against specific targets.

- Pharmacokinetics : The compound's favorable pharmacokinetic profile suggests good bioavailability, making it a candidate for further drug development.

Potential Applications

Due to its diverse biological activities, this compound has potential applications in:

- Drug Development : As an enzyme inhibitor for conditions associated with carbonic anhydrase dysregulation.

| Application Area | Potential Use |

|---|---|

| Medicinal Chemistry | Development of new antimicrobial agents |

| Pharmaceutical Research | Investigating anti-inflammatory drugs |

| Agricultural Science | Potential use as antifungal agents in crops |

Eigenschaften

IUPAC Name |

(3-ethyltriazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-8-5(4-9)3-6-7-8/h3,9H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLCGSURMYBFPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201291460 | |

| Record name | 1-Ethyl-1H-1,2,3-triazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77177-13-0 | |

| Record name | 1-Ethyl-1H-1,2,3-triazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77177-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-1,2,3-triazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.